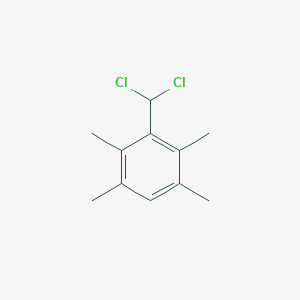

3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene

Description

Properties

IUPAC Name |

3-(dichloromethyl)-1,2,4,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYHIHIYFMEOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(Cl)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene can be achieved through several methods. One common approach involves the chlorination of 1,2,4,5-tetramethylbenzene using dichloromethylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Conversion to 1,2,4,5-tetramethylbenzene.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Organic Chemistry

3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene serves as an intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various chemical transformations, including:

- Electrophilic Aromatic Substitution : The dichloromethyl group can act as an electrophile in reactions with nucleophiles.

- Formylation Reactions : The compound can introduce formyl groups into aromatic compounds through reactions mediated by titanium tetrachloride, which is crucial for synthesizing pharmaceuticals and dyes.

Medicinal Chemistry

Research indicates potential pharmacological properties of this compound. It is being investigated as a precursor in drug synthesis and for its interactions with biological targets.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific properties. Its chlorinating properties are valuable for synthesizing chlorinated organic compounds that find applications in various sectors:

- Production of Benzene Polycarboxylic Acids : Chloromethylated alkyl substituted benzene compounds are intermediates for producing benzene polycarboxylic acids used as detergent builders .

- Curing Agents for Polymers : Dinitrile oxides synthesized from similar compounds can act as curing agents for rubbers and coatings .

Case Study 1: Synthesis of Nitrile Oxides

A study demonstrated the synthesis of stable aryl nitrile oxides from this compound. The process involved halomethylation followed by conversion to nitrile oxides. These compounds were shown to be effective in step-growth polymerization and curing rubber materials under mild conditions .

Case Study 2: Electrophilic Aromatic Substitution Reactions

Research has highlighted the regioselectivity of electrophilic aromatic substitution reactions involving this compound. The compound's steric bulkiness due to multiple methyl groups influences its reactivity patterns compared to simpler aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The dichloromethyl group can act as an electrophile, facilitating the formation of new chemical bonds with nucleophilic sites on other molecules. This reactivity is crucial for its role in various chemical transformations and applications.

Comparison with Similar Compounds

Boiling Points and Molecular Weight

- TeMB : Boiling point 191–193°C, molecular weight 134.22 g/mol .

- CTeMB : Higher molecular weight (168.65 g/mol) and boiling point due to chlorine substitution.

- DCTeMB : Molecular weight 203.07 g/mol; boiling point expected to exceed 200°C.

- 3-(Dichloromethyl)-TeMB : Estimated molecular weight 203.07 g/mol, with a boiling point comparable to DCTeMB.

Reactivity

- Chlorinated Derivatives : Chlorine substituents deactivate the aromatic ring, directing further electrophilic substitutions to meta/para positions. DCTeMB undergoes oxidation to 2,5-dichloro-3,4,6-trimethylbenzoic acid (DCTMBA) via NHPI catalysis (20.9% yield) .

- Dichloromethyl Group : The -CHCl₂ group may enhance reactivity in elimination or nucleophilic substitution reactions, serving as a precursor for aldehydes or carboxylic acids.

Biological Activity

3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene, also known as Durylamine, is an organic compound characterized by a benzene ring with four methyl groups and a dichloromethyl substituent. Its molecular formula is , and it has a molar mass of approximately 182.69 g/mol. This compound is notable for its unique structural features and potential biological activities, making it a subject of interest in organic chemistry and pharmacology.

The compound appears as a colorless to pale yellow liquid with a melting point around 70-71 °C and a boiling point of approximately 143-144 °C under reduced pressure conditions. Its bulky structure influences its reactivity, particularly in nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles such as amines and alcohols.

This compound exhibits significant reactivity due to the presence of the dichloromethyl group. This group can engage in nucleophilic substitution reactions, which are crucial for its biological activity. The compound's ability to interact with nucleophiles suggests potential applications in drug synthesis and development .

Toxicological Profile

The compound is classified as an irritant and can cause burns upon contact with skin or eyes. It is also known to produce toxic gases when burned and can react vigorously with strong oxidizing agents . The safety data indicate that exposure should be carefully managed in laboratory settings to prevent adverse health effects.

Case Studies

- Nucleophilic Substitution Reactions : Research indicates that this compound can undergo nucleophilic substitution with various amines, leading to the formation of amine derivatives that may possess distinct biological properties.

- Chlorination Reactions : The compound has been utilized as a chlorinating agent for carboxylic acids, facilitating the introduction of chlorine into organic molecules. This property is valuable in synthesizing chlorinated compounds with specific biological activities.

- Comparative Studies : In studies comparing structural analogs, it was found that the presence of multiple methyl groups contributes to the steric bulkiness of this compound compared to other similar compounds like mesitylene and 1,2,4,5-tetramethylbenzene. This steric hindrance affects its reactivity and interaction with biological systems.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Chloromethyl group enhances reactivity | |

| 1,2,4,5-Tetramethylbenzene | No halogen substituent; used as a precursor | |

| 3-Chlorotoluene | Simpler structure; used in dye production | |

| Mesitylene | Contains three methyl groups; used in organic synthesis |

Q & A

Basic: What are the standard synthetic routes for preparing 3-(dichloromethyl)-1,2,4,5-tetramethylbenzene, and what analytical methods validate its purity?

Answer:

The compound is synthesized via Friedel-Crafts alkylation or chloromethylation of durene (1,2,4,5-tetramethylbenzene) using reagents like dichloromethane in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis, purity is validated using:

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and detect impurities.

- ¹H/¹³C NMR: To verify substitution patterns (e.g., chemical shifts for dichloromethyl groups at ~4.5–5.5 ppm in ¹H NMR).

- Elemental Analysis: To ensure stoichiometric consistency.

Reference: Preparation protocols align with foundational organic synthesis principles outlined in organic chemistry laboratory courses .

Advanced: How can regioselectivity challenges in the chloromethylation of durene derivatives be addressed to optimize yield?

Answer:

Regioselectivity issues arise due to steric hindrance from methyl groups. Strategies include:

- Temperature Modulation: Lower temperatures favor kinetic control, reducing side reactions.

- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophile stability.

- Catalyst Screening: Zeolites or mesoporous catalysts improve site-specific reactivity.

- Computational Pre-screening: DFT calculations predict favorable reaction pathways.

Reference: Advanced catalytic methodologies are discussed in journals like Advanced Synthesis & Catalysis .

Basic: What safety protocols are critical when handling chlorinated aromatic compounds like this derivative?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and fume hoods are mandatory.

- Ventilation: Ensure adequate airflow to prevent inhalation of volatile chlorinated intermediates.

- Waste Disposal: Chlorinated byproducts must be neutralized (e.g., with sodium bicarbonate) before disposal.

Reference: Safety guidelines align with master’s program training in chemical laboratory safety .

Advanced: How can deuterium isotope effects be studied in this compound to elucidate reaction mechanisms?

Answer:

Deuterated analogs (e.g., 1,2,4,5-tetramethylbenzene-d₁₄, CAS 15502-50-8) are synthesized and subjected to kinetic isotope effect (KIE) studies:

| Isotopologue | Molecular Formula | CAS RN | Application |

|---|---|---|---|

| Durene-d₁₄ | C₆D₂(CD₃)₄ | 15502-50-8 | KIE in halogenation |

| Durene-d₂ | C₆D₂(CH₃)₄ | 1859-01-4 | Solvent isotope effects |

| Method: Compare reaction rates (e.g., chlorination) between protiated and deuterated forms using GC-MS or IR spectroscopy. | |||

| Reference: Isotopic synthesis data from Kanto Reagents . |

Advanced: How can computational tools predict the environmental degradation pathways of this compound?

Answer:

- Software: EPA’s EPI Suite or Gaussian for modeling hydrolysis/photolysis.

- Parameters: Calculate bond dissociation energies (BDEs) for C-Cl bonds to assess stability.

- PubChem Data: Use physicochemical properties (e.g., logP, vapor pressure) to model bioaccumulation.

Reference: PubChem and EPA DSSTox databases provide structural and toxicological data .

Basic: What spectroscopic techniques resolve structural ambiguities arising from methyl and chlorine substituents?

Answer:

- 2D NMR (HSQC, HMBC): Correlate ¹H-¹³C couplings to confirm substituent positions.

- X-ray Crystallography: Resolve crystal packing effects on substituent orientation.

- High-Resolution MS: Distinguish isotopic clusters (e.g., Cl vs. CH₃).

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric Effects: Methyl groups hinder access to the dichloromethyl site, requiring bulky ligands (e.g., SPhos) in palladium-catalyzed couplings.

- Electronic Effects: Electron-donating methyl groups deactivate the benzene ring, necessitating strong electrophiles.

Reference: Reaction design principles from Advanced Synthesis & Catalysis .

Basic: What are the initial steps to assess the compound’s acute toxicity for laboratory use?

Answer:

- In Vitro Assays: Ames test for mutagenicity; MTT assay for cytotoxicity.

- Ecotoxicity: Daphnia magna acute toxicity testing (OECD 202).

Reference: EPA DSSTox provides preliminary toxicological profiles .

Advanced: How can differential scanning calorimetry (DSC) and TGA analyze thermal stability under varying conditions?

Answer:

- DSC: Measure melting points and phase transitions (e.g., decomposition exotherms).

- TGA: Track mass loss under controlled heating (10°C/min in N₂ atmosphere).

- Data Interpretation: Correlate thermal events with structural degradation (e.g., Cl loss at >200°C).

Advanced: What methodologies identify and quantify degradation byproducts in environmental matrices?

Answer:

- LC-MS/MS: Detect polar degradation products (e.g., hydroxylated derivatives).

- Solid-Phase Microextraction (SPME): Preconcentrate trace byproducts from water/soil.

- Isotope Dilution: Use deuterated internal standards for quantification.

Reference: Analytical techniques align with ACS-curated methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.